REACTION_CXSMILES
|
[C:1]([O:18]CCCCCC)(=[O:17])[C:2]1[CH:16]=[CH:15][C:5]([C:6]([O:8][CH2:9]CCCCC)=[O:7])=[CH:4][CH:3]=1.[OH-].[K+:26].C(O)CCCCC>C1(C)C=CC=CC=1>[C:6]([O:8][CH3:9])(=[O:7])[C:5]1[CH:15]=[CH:16][C:2]([C:1]([O-:18])=[O:17])=[CH:3][CH:4]=1.[K+:26] |f:1.2,5.6|
|
Name
|
|
Quantity
|
33.5 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=C(C(=O)OCCCCCC)C=C1)(=O)OCCCCCC
|
Name
|
|
Quantity
|
5.6 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(CCCCC)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After workup 20.2g (70%) of product was recovered
|
Name
|
potassium monomethyl terephthalate
|
Type
|
|
Smiles
|
C(C1=CC=C(C(=O)[O-])C=C1)(=O)OC.[K+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |